

An In-depth Technical Guide to (S)-(+)-6-Methyl-1-octanol

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Compound of Interest

Compound Name: (S)-(+)-6-Methyl-1-octanol

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Abstract

(S)-(+)-6-Methyl-1-octanol is a chiral primary alcohol with applications in the fragrance industry, as a chemical intermediate, and as a potential bioactive compound. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis strategies, and biological relevance. Detailed data is presented in tabular format for easy reference, and key conceptual workflows are illustrated using diagrams.

Chemical Identity and Structure

(S)-(+)-6-Methyl-1-octanol is the (S)-enantiomer of 6-methyloctan-1-ol. The chiral center at the C6 position imparts specific stereochemical properties that can be crucial in its biological interactions and applications.

Identifier	Value	Source
IUPAC Name	(6S)-6-methyloctan-1-ol	[1]
CAS Number	110453-78-6	[2]
Molecular Formula	C ₉ H ₂₀ O	[2]
Molecular Weight	144.25 g/mol	[1]
SMILES	CC--INVALID-LINK--CCCCCO	[1]
InChI	InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3/t9-/m0/s1	[1]
InChIKey	WWRGKAMABZHMCN-VIFPVBQESA-N	[1]

Physicochemical Properties

The physical and chemical properties of **(S)-(+)-6-Methyl-1-octanol** are summarized below. These properties are essential for its handling, formulation, and application in various experimental and industrial settings.

Property	Value	Source
Appearance	Colorless liquid	[3]
Boiling Point	196.6 °C - 208 °C	[3]
Density	0.824 g/cm ³	
Flash Point	79.5 °C	
Solubility	Soluble in chloroform (sparingly) and methanol (slightly)	
XLogP3	3.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	6	[1]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **(S)-(+)-6-Methyl-1-octanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. While specific experimental spectra for this exact compound are not readily available in public databases, typical chemical shifts for similar long-chain primary alcohols can be predicted.[4][5]

- ¹H NMR: Protons on the carbon adjacent to the hydroxyl group (-CH₂OH) are expected to appear in the 3.4-4.5 ppm region. The proton of the hydroxyl group (-OH) typically appears as a broad singlet between 2.0 and 2.5 ppm, though its position can vary with concentration and solvent.[6]

- ^{13}C NMR: The carbon attached to the hydroxyl group (C1) would have a chemical shift in the range of 60-80 ppm.^[7] Alkyl carbons would appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum of a primary alcohol like **(S)-(+)-6-Methyl-1-octanol** is characterized by two prominent absorptions:

- A strong and broad O-H stretching vibration in the region of 3200-3500 cm^{-1} , indicative of hydrogen bonding.^{[8][9]}
- A strong C-O stretching vibration between 1000 and 1075 cm^{-1} .^{[6][9]}

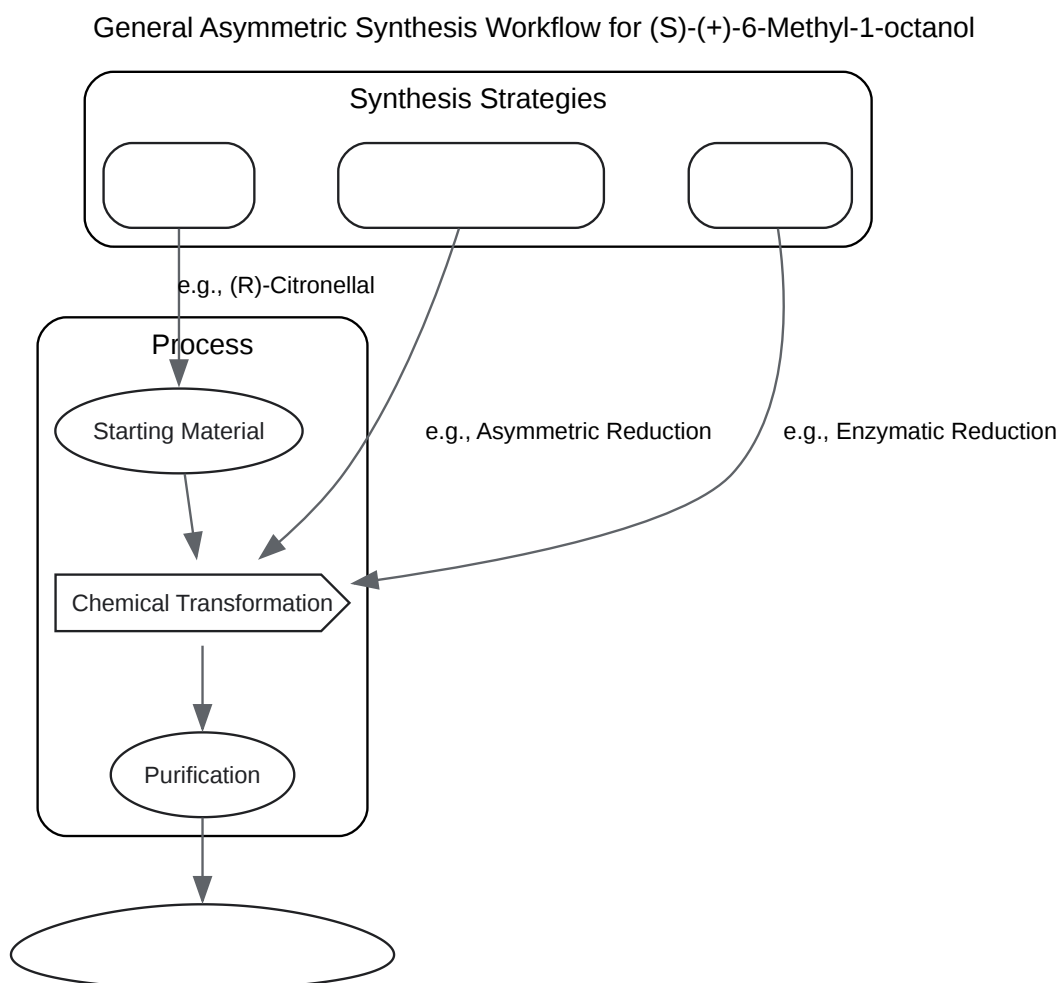
Synthesis of (S)-(+)-6-Methyl-1-octanol

The enantioselective synthesis of chiral alcohols is a key area of organic chemistry, crucial for the production of pharmaceuticals and other bioactive molecules.^{[10][11]} Several strategies can be employed to synthesize **(S)-(+)-6-Methyl-1-octanol** with high enantiopurity.

General Asymmetric Synthesis Approaches

Three primary methods for the asymmetric synthesis of chiral alcohols are:

- **Chiral Pool Synthesis:** This method utilizes readily available, enantiomerically pure natural products as starting materials. For **(S)-(+)-6-Methyl-1-octanol**, a potential starting material could be (R)-(+)-citronellal, which possesses a similar carbon skeleton and the correct stereochemistry at the chiral center after appropriate chemical transformations.^{[12][13]}
- **Asymmetric Catalysis:** This approach employs a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. This can involve asymmetric hydrogenation of a corresponding unsaturated alcohol or asymmetric reduction of a ketone.^{[14][15]}
- **Biocatalysis:** The use of enzymes, such as alcohol dehydrogenases (ADHs), or whole microorganisms can achieve highly enantioselective reductions of ketones to produce the desired chiral alcohol.^{[11][15]} This method is often favored for its high selectivity and environmentally friendly reaction conditions.



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Caption: Generalized workflow for the asymmetric synthesis of **(S)-(+)-6-Methyl-1-octanol**.

Representative Experimental Protocol: Synthesis from a Chiral Pool Precursor (Conceptual)

While a specific detailed protocol for the synthesis of **(S)-(+)-6-Methyl-1-octanol** is not readily available in the cited literature, a plausible route could start from (R)-(+)-citronellal. A

conceptual experimental protocol would involve the following steps:

- **Protection of the Aldehyde:** The aldehyde group of (R)-(+)-citronellal would first be protected, for example, as an acetal, to prevent its reaction in subsequent steps.
- **Oxidative Cleavage:** The double bond in the protected citronellal would be cleaved, for instance, through ozonolysis followed by a reductive workup, to yield a shorter-chain aldehyde.
- **Wittig Reaction or Grignard Addition:** To extend the carbon chain, a Wittig reaction with an appropriate phosphorane or a Grignard reaction could be employed.
- **Reduction of the Carbonyl Group:** The newly formed carbonyl group would be reduced to a hydroxyl group using a reducing agent like sodium borohydride.
- **Deprotection and Final Reduction:** The protecting group on the original aldehyde would be removed, and the resulting aldehyde would be reduced to the primary alcohol, yielding **(S)-(+)-6-Methyl-1-octanol**.
- **Purification:** The final product would be purified by column chromatography or distillation.

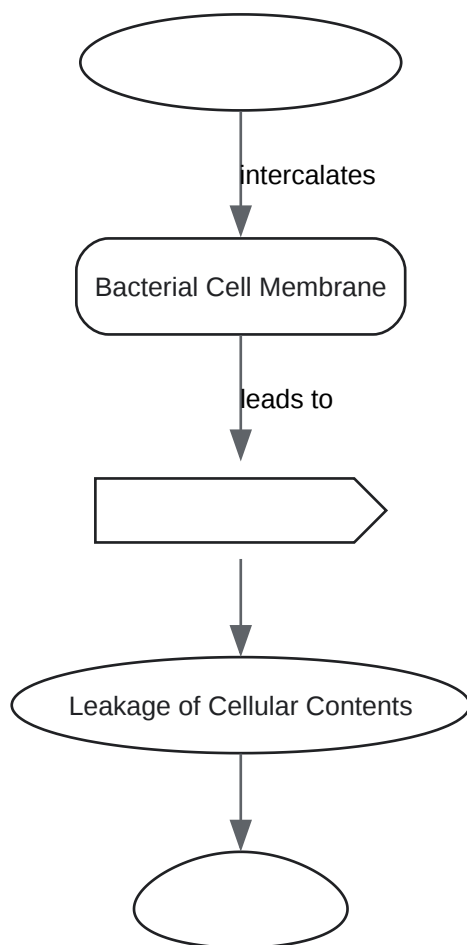
Biological Activity and Relevance

(S)-(+)-6-Methyl-1-octanol is a metabolite of the water flea *Daphnia pulex*, suggesting its involvement in aquatic ecosystems and its potential as a biomarker for environmental studies. [3] More broadly, long-chain alcohols exhibit a range of biological activities.

Antimicrobial Properties

Long-chain fatty alcohols are known to possess antibacterial activity.[3] Their mechanism of action is often attributed to the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and cell death. The effectiveness of this disruption can be dependent on the length of the carbon chain.

Proposed Mechanism of Antibacterial Action of Long-Chain Alcohols

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Caption: Proposed mechanism of antibacterial action of long-chain alcohols.

Metabolic Pathways

In mammals, long-chain alcohols are involved in the fatty alcohol cycle. They can be synthesized from the reduction of fatty acyl-CoAs and can be oxidized back to fatty aldehydes and then to fatty acids. These pathways are crucial for the biosynthesis of wax esters and ether glycerolipids.

Applications

The primary applications of **(S)-(+)-6-Methyl-1-octanol** and related compounds include:

- **Flavor and Fragrance:** Used as a component in perfumes and as a flavoring agent in the food industry due to its pleasant odor.[3]
- **Chemical Intermediate:** Serves as a chiral building block in the synthesis of more complex molecules, such as esters and surfactants.[3]
- **Biofuel Potential:** Long-chain alcohols are being investigated as potential renewable biofuels due to their combustion properties.[3]

Safety and Handling

Based on available safety data for similar alcohols, **(S)-(+)-6-Methyl-1-octanol** should be handled with appropriate care. It may cause skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed. Store in a cool, well-ventilated area.

Conclusion

(S)-(+)-6-Methyl-1-octanol is a chiral molecule with a well-defined chemical structure and a range of physicochemical properties that make it useful in various applications. While detailed, specific experimental protocols for its synthesis are not widely published, established methods in asymmetric synthesis provide clear pathways for its preparation. Its known biological role as a metabolite and the general antimicrobial and metabolic activities of long-chain alcohols suggest potential for further investigation in the fields of drug development and biotechnology. This guide provides a foundational resource for researchers and scientists working with this and related chiral molecules.

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